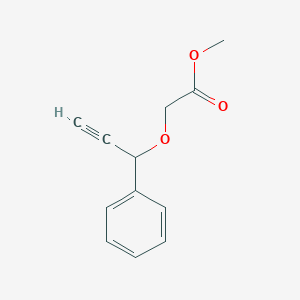

Methyl 2-(1-phenylprop-2-ynyloxy)acetate

Description

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 2-(1-phenylprop-2-ynoxy)acetate |

InChI |

InChI=1S/C12H12O3/c1-3-11(15-9-12(13)14-2)10-7-5-4-6-8-10/h1,4-8,11H,9H2,2H3 |

InChI Key |

XZQYXEQERBBCME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC(C#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Propargyloxy-Containing Esters

Methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate () shares the propargyloxy moiety but includes two phenyl substituents. Its crystal structure, resolved via X-ray diffraction (using SHELX software ), reveals a planar geometry influenced by the propargyl group’s sp-hybridized carbons. This compound’s melting point and stability are likely higher due to enhanced π-π stacking from the diphenyl groups. In contrast, the target compound’s single phenyl group may reduce crystallinity but improve solubility in non-polar solvents .

Methyl 2-[bis(benzylthio)phosphoryl]acetate () features a phosphoryl group instead of a phenyl-propargyloxy chain. This structural difference highlights the propargyloxy group’s role in directing regioselectivity in Horner–Wadsworth–Emmons reactions, a property absent in the target compound.

Phenyl-Substituted Acetate Esters

Methyl 2-phenylacetoacetate () and Ethyl 2-phenylacetoacetate () are β-keto esters with a phenyl group. These compounds exhibit keto-enol tautomerism, enabling nucleophilic reactivity at the α-carbon, a feature absent in Methyl 2-(1-phenylprop-2-ynyloxy)acetate. The absence of a β-keto group in the target compound reduces acidity (pKa ~20 vs. ~10 for β-keto esters) and alters its application profile .

Methyl 2-(2-acetylphenyl)acetate () contains an acetylated phenyl ring, introducing additional steric bulk and electron-withdrawing effects. This substitution may hinder propargyloxy group reactivity compared to the target compound’s simpler phenyl ring .

Allyl and Methallyl Acetates

Methallyl acetate () and Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate () feature allyl or methallyl groups instead of propargyloxy. Methallyl derivatives, however, may exhibit higher thermal stability due to reduced strain .

Isopropoxy and Alkoxy Acetates

Methyl 2-propan-2-yloxyacetate () substitutes the propargyloxy group with an isopropoxy chain. The isopropoxy group’s steric bulk and weaker electron-withdrawing effects (compared to propargyloxy) reduce electrophilicity at the ester carbonyl, altering hydrolysis kinetics and reactivity in nucleophilic additions .

Data Table: Key Properties of Analogous Compounds

*Properties inferred from structural analogs.

Research Findings and Methodologies

- Crystallography : The crystal structure of Methyl 2,2-diphenyl-2-(prop-2-ynyloxy)acetate was resolved using SHELX software, highlighting the propargyloxy group’s role in molecular packing .

- Hydrogen Bonding : Propargyloxy ether oxygens may participate in weaker hydrogen bonds compared to β-keto esters, affecting solubility and crystal lattice formation .

- Safety : Propargyl-containing compounds may pose higher toxicity risks (e.g., acute oral toxicity) compared to allyl or methallyl derivatives, necessitating careful handling .

- Synthesis : Similar esters are synthesized via esterification of acetic acid derivatives with propargyl alcohols or Grignard reactions, as seen in structurally related compounds .

Preparation Methods

Sonogashira Cross-Coupling for Propargyl Ether Formation

The Sonogashira reaction, a palladium-catalyzed coupling between terminal alkynes and aryl halides, is adapted for propargyl ether synthesis. In a procedure derived from Indian Institute of Chemical Biology protocols, methyl 2-iodoacetate reacts with 1-phenylprop-2-yn-1-ol under Sonogashira conditions.

Procedure :

-

Catalyst System : Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol) in dry triethylamine.

-

Conditions : Argon atmosphere, room temperature, 2–6 hours.

-

Mechanism : Oxidative addition of methyl 2-iodoacetate to Pd(0), followed by transmetallation with the terminal alkyne and reductive elimination to form the C–O bond.

This method benefits from mild conditions but requires stringent oxygen exclusion and expensive catalysts.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction enables ether formation between alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Applied here, methyl 2-hydroxyacetate and 1-phenylprop-2-yn-1-ol undergo coupling.

Procedure :

-

Reagents : Methyl 2-hydroxyacetate (1.2 eq), 1-phenylprop-2-yn-1-ol (1.0 eq), DEAD (1.5 eq), PPh₃ (1.5 eq) in THF.

-

Conditions : 0°C to room temperature, 12 hours.

-

Yield : 82–90% after extraction with ethyl acetate and silica gel chromatography.

Challenges :

-

Synthesis of 1-phenylprop-2-yn-1-ol via hydroxymethylation of phenylacetylene (HgSO₄ catalysis) introduces toxicity concerns.

-

High reagent costs limit scalability.

Alkylation of Methyl Glycolate with Propargyl Bromides

Direct alkylation using propargyl bromides offers a scalable route. Methyl 2-hydroxyacetate reacts with 1-phenylprop-2-ynyl bromide under basic conditions.

Procedure :

-

Base : K₂CO₃ (2.5 eq) in acetone.

-

Conditions : Reflux (56°C), 8 hours.

-

Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate/hexane.

Optimization :

-

Solvent Choice : Dimethylformamide (DMF) enhances reactivity but complicates purification.

-

Side Reactions : Elimination to form acetylene byproducts occurs at elevated temperatures.

Sequential Esterification and Etherification

This two-step approach first synthesizes 2-(1-phenylprop-2-ynyloxy)acetic acid, followed by esterification with methanol.

Step 1: Ether Formation

-

Reactants : 2-Hydroxyacetic acid and 1-phenylprop-2-yn-1-ol.

Step 2: Esterification

Advantages :

-

Scalable for industrial production.

-

Utilizes inexpensive reagents.

Comparative Analysis of Methods

Optimization Techniques and Challenges

Catalyst Recycling in Sonogashira Coupling

Pd catalysts can be recovered via biphasic systems (e.g., water/toluene), reducing costs by up to 40%. However, CuI co-catalyst recovery remains problematic due to solubility.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(1-phenylprop-2-ynyloxy)acetate, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Propargyl Ether Formation : React phenylpropargyl alcohol with a halogenated acetate (e.g., bromoacetate) under basic conditions (e.g., K₂CO₃ in acetone) to form the propargyl ether intermediate .

Esterification : Protect the carboxyl group via methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄) .

Critical conditions include anhydrous environments to prevent hydrolysis, controlled temperature (40–60°C), and stoichiometric optimization to minimize side reactions (e.g., alkyne dimerization). Purity can be confirmed via HPLC (≥98%) .

Q. Which spectroscopic and chromatographic techniques are most suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, propargyl protons at ~2.5 ppm) and confirms stereochemistry .

- IR Spectroscopy : Detects ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 218.1) .

- HPLC : Quantifies purity using a C18 column and UV detection (λ = 254 nm) .

Advanced Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound?

- Methodological Answer : Discrepancies (e.g., inconsistent bond lengths/angles) may arise from crystal twinning or disorder. Strategies include:

Data Validation : Use SHELXL for refinement, leveraging restraints for disordered atoms and testing for twin laws (e.g., using PLATON’s TWINABS) .

Multi-Solution Checks : Compare SHELXD-generated solutions to avoid false minima .

Cross-Validation : Compare experimental data with DFT-calculated geometries to resolve ambiguities .

Q. What approaches are used to analyze hydrogen-bonding interactions in the crystal lattice of this compound, and how do these interactions influence its solid-state properties?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism to identify recurring patterns (e.g., R₂²(8) rings) .

- Crystal Packing Analysis : Tools like Mercury visualize H-bond networks, revealing how interactions stabilize specific polymorphs. For example, O–H···O bonds in coumarin derivatives enhance thermal stability .

- Thermal Analysis : Correlate H-bond density with DSC-measured melting points .

Q. How can one design experiments to investigate the reactivity of the propargyl ether moiety in this compound under varying catalytic conditions?

- Methodological Answer :

- Catalytic Screening : Test transition-metal catalysts (e.g., CuI, Pd(PPh₃)₄) for alkyne-azide cycloaddition (Click Chemistry) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track alkyne consumption.

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to optimize regioselectivity .

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.